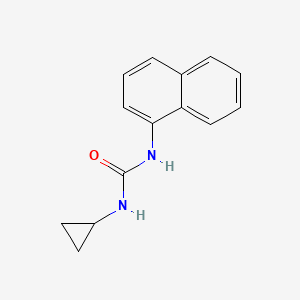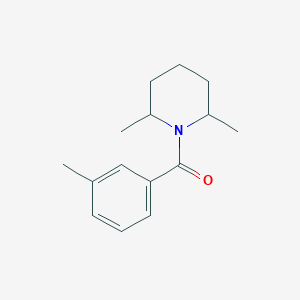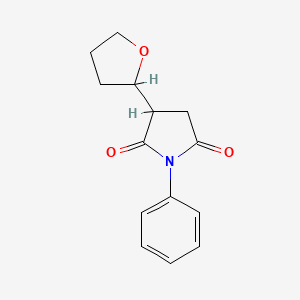![molecular formula C19H23NO4S B4973841 isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate is a chemical compound used in scientific research. It is also known as KN-93 and is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound has been extensively researched for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Mécanisme D'action
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate works by inhibiting CaMKII, which is a key mediator of cellular signaling pathways. CaMKII is involved in various cellular processes, including gene expression, synaptic plasticity, and cell survival. By inhibiting CaMKII, isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate can modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have various biochemical and physiological effects. It can reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury and heart failure. It can also improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it can inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a selective inhibitor of CaMKII and can be used to study the role of CaMKII in various cellular processes. It is also relatively stable and can be stored for long periods of time. However, it has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the research of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate. One potential direction is the development of more potent and selective CaMKII inhibitors. Another direction is the investigation of the therapeutic potential of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate in other diseases, such as diabetes and stroke. Additionally, the use of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate in combination with other drugs or therapies could also be explored.
Méthodes De Synthèse
The synthesis of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate involves several steps. The first step involves the reaction of 4-nitrobenzoic acid with 4-propylphenylsulfonyl chloride in the presence of a base to form 4-{[(4-propylphenyl)sulfonyl]amino}benzoic acid. The second step involves the reaction of the acid with isopropyl chloroformate in the presence of a base to form isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate.
Applications De Recherche Scientifique
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has been extensively researched for its potential therapeutic applications in various diseases. It has been shown to have cardioprotective effects against ischemia-reperfusion injury and heart failure. It also has neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
propan-2-yl 4-[(4-propylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-4-5-15-6-12-18(13-7-15)25(22,23)20-17-10-8-16(9-11-17)19(21)24-14(2)3/h6-14,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESSMPVVPAHLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)

![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)
![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)

![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)



![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)
